molecular formula C6H12OSi2 B14676929 CID 10986520

CID 10986520

Katalognummer: B14676929
Molekulargewicht: 156.33 g/mol
InChI-Schlüssel: HAHRVISQTAASOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This colorless liquid is employed as a ligand in organometallic chemistry and also as a homogeneous catalyst . It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

1,3-Diethenyl-1,3-dimethyldisiloxane is typically synthesized through the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . This method involves the reaction of vinyldimethylmethoxysilane with water, resulting in the formation of the desired disiloxane compound. Industrial production methods often involve similar hydrolysis reactions, but on a larger scale, with optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1,3-Diethenyl-1,3-dimethyldisiloxane undergoes various chemical reactions, including:

    Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.

    Substitution: The vinyl groups in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon derivatives.

Major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds.

Wissenschaftliche Forschungsanwendungen

1,3-Diethenyl-1,3-dimethyldisiloxane has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-diethenyl-1,3-dimethyldisiloxane involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and the metal ion used.

Vergleich Mit ähnlichen Verbindungen

1,3-Diethenyl-1,3-dimethyldisiloxane is similar to other organosilicon compounds such as:

The uniqueness of 1,3-diethenyl-1,3-dimethyldisiloxane lies in its ability to form stable complexes with metal ions, making it a valuable ligand in organometallic chemistry and catalysis.

Eigenschaften

Molekularformel

C6H12OSi2

Molekulargewicht

156.33 g/mol

InChI

InChI=1S/C6H12OSi2/c1-5-8(3)7-9(4)6-2/h5-6H,1-2H2,3-4H3

InChI-Schlüssel

HAHRVISQTAASOO-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C=C)O[Si](C)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.